molecular formula C10H10F3NO4S B1439110 2,2,2-trifluoroethyl N-(4-methanesulfonylphenyl)carbamate CAS No. 1087788-82-6

2,2,2-trifluoroethyl N-(4-methanesulfonylphenyl)carbamate

Cat. No.: B1439110
CAS No.: 1087788-82-6
M. Wt: 297.25 g/mol
InChI Key: XTNCXCTYXJTBPR-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(4-methanesulfonylphenyl)carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of trifluoroethyl and methylsulfonyl groups attached to a phenylcarbamate structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(4-methanesulfonylphenyl)carbamate typically involves the reaction of 4-(methylsulfonyl)phenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

4-(methylsulfonyl)phenyl isocyanate+2,2,2-trifluoroethanol2,2,2-Trifluoroethyl 4-(methylsulfonyl)phenylcarbamate\text{4-(methylsulfonyl)phenyl isocyanate} + \text{2,2,2-trifluoroethanol} \rightarrow \text{this compound} 4-(methylsulfonyl)phenyl isocyanate+2,2,2-trifluoroethanol→2,2,2-Trifluoroethyl 4-(methylsulfonyl)phenylcarbamate

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(4-methanesulfonylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of methylthio derivatives.

    Substitution: Formation of substituted carbamates or ethers.

Scientific Research Applications

2,2,2-trifluoroethyl N-(4-methanesulfonylphenyl)carbamate has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a poly (ADP-ribose) polymerase (PARP) inhibitor in cancer treatment.

    Industry: Utilized in the production of fine chemicals and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(4-methanesulfonylphenyl)carbamate involves its interaction with specific molecular targets. As a PARP inhibitor, it binds to the PARP enzyme, inhibiting its activity and thereby interfering with DNA repair processes in cancer cells. This leads to the accumulation of DNA damage and ultimately cell death, making it a potential therapeutic agent in oncology.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl 4-methylbenzenesulfonate: Similar structure but lacks the carbamate group.

    4-(Methylsulfonyl)phenyl isocyanate: Precursor in the synthesis of the target compound.

    2,2,2-Trifluoroethyl carbamate: Lacks the methylsulfonyl group.

Uniqueness

2,2,2-trifluoroethyl N-(4-methanesulfonylphenyl)carbamate is unique due to the presence of both trifluoroethyl and methylsulfonyl groups, which impart distinct chemical properties and potential biological activities. Its role as a PARP inhibitor further distinguishes it from other similar compounds.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-methylsulfonylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO4S/c1-19(16,17)8-4-2-7(3-5-8)14-9(15)18-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNCXCTYXJTBPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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